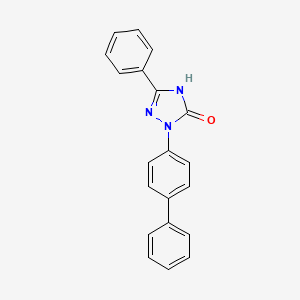
2-(Biphenyl-4-yl)-1,2-dihydro-phenyl-3h-1,2,4-triazol-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
The synthesis of 2-(Biphenyl-4-yl)-1,2-dihydro-phenyl-3h-1,2,4-triazol-3-one can be achieved through several synthetic routes. One common method involves the diazotisation of aniline derivatives with isopropyl nitrite, followed by a coupling reaction with benzene derivatives in the presence of CuCl as a catalyst . This method provides good yields and is considered practical for industrial production.
化学反応の分析
2-(Biphenyl-4-yl)-1,2-dihydro-phenyl-3h-1,2,4-triazol-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
科学的研究の応用
2-(Biphenyl-4-yl)-1,2-dihydro-phenyl-3h-1,2,4-triazol-3-one has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds and is used in the development of new materials.
作用機序
The mechanism of action of 2-(Biphenyl-4-yl)-1,2-dihydro-phenyl-3h-1,2,4-triazol-3-one involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors through non-covalent interactions, leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression .
類似化合物との比較
2-(Biphenyl-4-yl)-1,2-dihydro-phenyl-3h-1,2,4-triazol-3-one can be compared with other similar compounds such as:
2-(4-Biphenylyl)propionic acid: Known for its anti-inflammatory properties and used in the treatment of pain and inflammation.
4’-Hydroxy-[1,1’-biphenyl]-4-carbohydrazide: Studied for its potential as an EGFR tyrosine kinase allosteric inhibitor with promising anticancer activity.
特性
分子式 |
C20H15N3O |
|---|---|
分子量 |
313.4 g/mol |
IUPAC名 |
5-phenyl-2-(4-phenylphenyl)-4H-1,2,4-triazol-3-one |
InChI |
InChI=1S/C20H15N3O/c24-20-21-19(17-9-5-2-6-10-17)22-23(20)18-13-11-16(12-14-18)15-7-3-1-4-8-15/h1-14H,(H,21,22,24) |
InChIキー |
HONQHFAQBIMKBW-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)N3C(=O)NC(=N3)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





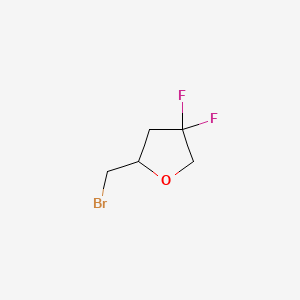
![[(3-Methoxyphenyl)imino]dimethyl-lambda6-sulfanone](/img/structure/B13645108.png)
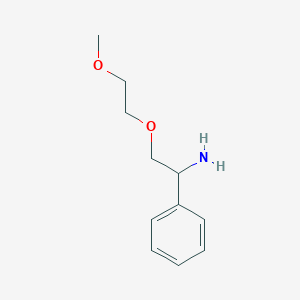
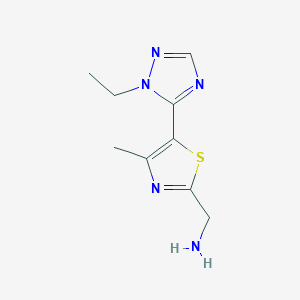
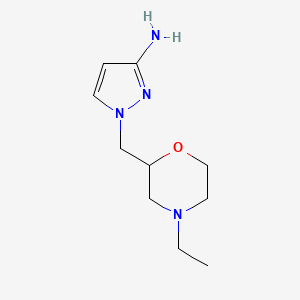




![(3R,3aR,6S,6aR)-Hexahydrofuro[3,2-b]furan-3,6-diyl bis(4-((4-(((4-(acryloyloxy)butoxy)carbonyl)oxy)benzoyl)oxy)benzoate)](/img/structure/B13645172.png)
![1-{[(3-Bromophenyl)methyl]carbamoyl}pyrrolidine-2-carboxylic acid](/img/structure/B13645173.png)
